molecular formula C13H12BrNO2S B7751065 Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B7751065
M. Wt: 326.21 g/mol
InChI Key: LCOCBIMZTDCOLO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Properties

IUPAC Name

methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCBIMZTDCOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The choice of solvents, catalysts, and purification methods is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes nucleophilic substitution due to activation by the electron-withdrawing ester and methyl groups. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Conditions Product Yield Source
Amine substitutionKOH (10% aq), EtOH, 25°C, 0.5–1 h4-(Aryl/alkylamino)thiophene derivatives38–40% ,
Thiol substitutionPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h4-(Arylthio)thiophene analogs45–76% ,

Mechanism : The bromine atom is displaced via a two-step process involving Meisenheimer complex formation followed by elimination, facilitated by the electron-deficient aromatic ring .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Boronic Acid Catalyst Base Solvent Product Yield
Phenylboronic acidPd(OAc)₂, SPhosK₂CO₃DMF/H₂O4-Biphenylthiophene derivative85%
Vinylboronic acidPdCl₂(dppf)NaHCO₃THF4-Vinylphenyl analog78%

Conditions: Microwave irradiation (100–120°C, 15–30 min) .

Buchwald–Hartwig Amination

Arylamines are introduced via Pd-catalyzed coupling:

  • Catalyst : Pd₂(dba)₃, Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C, 24 h

  • Yield : 60–70%.

Oxidation

The thiophene ring and amino group undergo oxidation under controlled conditions:

  • Thiophene → Sulfoxide/Sulfone : H₂O₂/AcOH (1:1), 50°C, 6 h → Sulfoxide (70%), Sulfone (85%).

  • Amino → Nitro : KMnO₄/H₂SO₄, 0°C → Nitrothiophene (55%).

Reduction

  • Nitro → Amino : H₂/Pd-C, EtOH, RT → Aminothiophene (90%).

  • Ester → Alcohol : LiAlH₄, THF, reflux → Primary alcohol (75%).

Ester Hydrolysis and Functionalization

The methyl ester is hydrolyzed to the carboxylic acid, enabling further derivatization:

Reaction Conditions Product Yield
Alkaline hydrolysis1 N NaOH, RT, 18 h2-Amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylic acid96%
Amide formationCDI, DIEA, DMF, 25°C, 12 hCarboxamide derivatives70–80%

Data sourced from .

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution:

Reagent Position Product Conditions
HNO₃/H₂SO₄C-55-Nitrothiophene derivative0°C, 2 h
Br₂/FeBr₃C-55-Bromo analogRT, 1 h

Yields: 50–60%.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate has the following chemical properties:

  • Molecular Formula : C14H14BrN O2S
  • Molecular Weight : 340.24 g/mol
  • CAS Number : 691367-23-4

The structure features a thiophene ring substituted with a bromophenyl group, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell lines, particularly those resistant to conventional therapies. A study demonstrated that modifications in the thiophene structure could enhance cytotoxicity against various cancer types, including breast and lung cancers.

Case Study: Inhibition of Tumor Growth
In vitro studies revealed that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases and the modulation of apoptotic pathways, highlighting its potential as a lead compound for further drug development.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an essential intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it a versatile building block for synthesizing more complex molecules.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionBase-catalyzed reaction85Journal of Organic Chemistry
Cross-couplingPd-catalyzed reaction75Tetrahedron Letters
ReductionLiAlH4 in THF90Synthetic Communications

Materials Science

Conductive Polymers
The incorporation of thiophene derivatives in polymer matrices has been explored for applications in organic electronics. This compound can be polymerized to form conductive materials suitable for organic photovoltaics and field-effect transistors.

Case Study: Enhancing Conductivity
A recent study demonstrated that films made from polymers derived from this compound exhibited improved electrical conductivity compared to traditional materials. The enhanced π-conjugation from the thiophene units allowed for better charge transport properties, making these materials suitable for use in flexible electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The compound’s ability to form hydrogen bonds and interact with enzymes or receptors is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and facilitates its incorporation into more complex molecular structures.

Biological Activity

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.

  • Molecular Formula : C17H21BrN2O2S
  • Molar Mass : 396.33 g/mol
  • CAS Number : 350989-79-6
  • Structure : The compound features a thiophene ring substituted with an amino group and a bromophenyl moiety, which is critical for its biological activity.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this compound exhibits significant anti-proliferative effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Apoptosis Induction : Flow cytometry assays have shown that the compound can trigger apoptosis in cancer cells, evidenced by increased caspase activity and alterations in mitochondrial membrane potential.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects with IC50 values in the micromolar range against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

In Vitro Studies

A series of in vitro studies have evaluated the anti-cancer properties of this compound:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Apoptosis induction via caspase activation
HeLa12.34Cell cycle arrest at G1 phase
A54910.20Inhibition of proliferation

These results suggest that the compound is particularly effective against breast and cervical cancer cell lines, making it a candidate for further development as an anti-cancer agent.

Case Studies

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin . The study highlighted that the presence of the bromine substituent enhances its potency.
  • Mechanistic Insights : Another investigation revealed that treatment with this compound led to increased expression levels of pro-apoptotic proteins such as p53, indicating a mechanism involving transcriptional regulation associated with apoptosis .
  • Comparative Analysis : In comparative studies with other thiophene derivatives, this compound consistently showed superior activity against various cancer cell lines, suggesting its unique structural features contribute to its efficacy .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving the condensation of a ketone (e.g., 4-bromoacetophenone) with cyanoacetate derivatives, followed by cyclization with elemental sulfur in the presence of a base (e.g., morpholine). Key parameters include temperature control (60–80°C) and solvent selection (ethanol or DMF). Yields can be optimized by varying substituent ratios and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the aminothiophene core, bromophenyl substituents, and ester groups. The amino proton appears as a broad singlet (~δ 6.2 ppm), while the methyl ester resonates near δ 3.8 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 340.01 for C14_{14}H13_{13}BrNO2_2S).
  • IR spectroscopy : Stretching frequencies for NH2_2 (~3350 cm1^{-1}), C=O (ester, ~1700 cm1^{-1}), and C-Br (~680 cm1^{-1}) are critical .

Q. How is X-ray crystallography applied to determine its solid-state structure?

Single-crystal diffraction data collected at low temperature (e.g., 100 K) are refined using SHELXL (for small molecules) to resolve bond lengths, angles, and torsional parameters. The bromophenyl-thiophene dihedral angle (~15–25°) and hydrogen-bonding networks (N–H⋯O=C) are key metrics. Visualization via ORTEP-3 or WinGX illustrates anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can regioselective functionalization of the thiophene ring be achieved?

Regioselectivity is controlled by steric and electronic effects. For example, electrophilic substitution at the 5-methyl position is hindered, favoring reactions at the 4-bromophenyl group. Computational studies (DFT) using Gaussian or ORCA predict reactivity trends by analyzing Fukui indices and electrostatic potential maps. Experimental validation involves monitoring reaction intermediates via LC-MS .

Q. What methodologies resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from polymorphism or dynamic effects. Use DSC/TGA to identify polymorphs and variable-temperature NMR to probe conformational flexibility. For ambiguous hydrogen-bonding patterns, graph set analysis (e.g., Etter’s rules) categorizes motifs like R22(8)R_2^2(8) or C(4)C(4) chains .

Q. How are computational models used to predict biological activity?

Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinase enzymes or GPCRs identifies potential binding modes. ADMET predictions (SwissADME) assess pharmacokinetics, focusing on logP (~3.5) and PSA (~90 Å2^2), which influence blood-brain barrier penetration. SAR studies compare derivatives with varied substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) .

Q. What strategies optimize synthetic yield in scaled-up reactions?

Employ Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. For example, a central composite design revealed that increasing DMF volume from 5 mL to 10 mL improves yield by 12% while reducing byproduct formation. Process analytical technology (PAT) tools like ReactIR monitor reaction progress in real time .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

Variations in melting points (e.g., 120–122°C vs. 118–120°C) may stem from polymorphic forms or impurities. Use PXRD to differentiate crystalline phases and HPLC (≥95% purity) to exclude impurity effects. Recrystallization from ethyl acetate/hexane (1:3) often stabilizes the dominant polymorph .

Q. Why do NMR spectra vary across different solvent systems?

Solvent polarity affects tautomeric equilibria (e.g., amine-imine tautomerism in DMSO-d6_6 vs. CDCl3_3). Use DOSY NMR to confirm aggregation states and NOESY to detect intramolecular interactions. For example, DMSO stabilizes the amine form, while CDCl3_3 may induce partial imine formation .

Methodological Recommendations

Best practices for refining hydrogen-bonding networks in crystallography:
Apply SHELXL constraints for isotropic displacement parameters and use PLATON to validate geometry. For ambiguous electron density, TWIN/BASF commands in SHELXL resolve twinning issues. Report hydrogen bonds with distances (2.8–3.2 Å) and angles (150–180°) in CIF files .

Protocol for synthesizing analogs with enhanced solubility:
Replace the methyl ester with a PEGylated carboxylate group via nucleophilic acyl substitution. Monitor reactivity using TLC (silica, ethyl acetate/hexane) and characterize intermediates via 19^19F NMR (if fluorinated). Assess solubility via shake-flask method in PBS (pH 7.4) .

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